2,6-Dimethyl-5-hepten-1-ol

Beschreibung

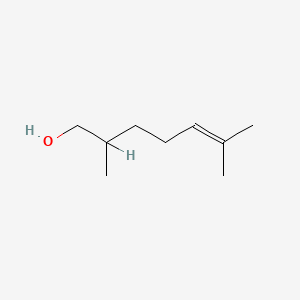

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dimethylhept-5-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(2)5-4-6-9(3)7-10/h5,9-10H,4,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZFXUZFKAOTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286518 | |

| Record name | 2,6-Dimethyl-5-hepten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to light yellow, transparent liquid/Floral fruity aroma reminiscent of melon | |

| Record name | 2,6-Dimethyl-5-heptenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2258/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble, Soluble (in ethanol) | |

| Record name | 2,6-Dimethyl-5-heptenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2258/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.794-0.904 | |

| Record name | 2,6-Dimethyl-5-heptenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2258/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4234-93-9 | |

| Record name | 2,6-Dimethyl-5-hepten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4234-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-5-heptenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004234939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hepten-1-ol,6-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-5-hepten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIMETHYL-5-HEPTEN-1-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-5-HEPTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AJ2S4WYF5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Profile

The fundamental chemical and physical properties of 2,6-Dimethyl-5-hepten-1-ol are summarized below, providing a foundational understanding of this compound.

| Property | Value |

| IUPAC Name | 2,6-dimethylhept-5-en-1-ol nih.govebi.ac.uknist.gov |

| CAS Number | 4234-93-9 nih.govnist.govnist.gov |

| Chemical Formula | C₉H₁₈O nih.govnist.govnist.gov |

| Molecular Weight | 142.24 g/mol nih.govfao.org |

| Physical Description | Colorless to light yellow, transparent liquid with a floral, fruity aroma reminiscent of melon. nih.govfao.org |

| Boiling Point | 204-206 °C fao.org |

| Solubility | Slightly soluble in water; soluble in ethanol. nih.govfao.org |

| Refractive Index | 1.428-1.459 fao.org |

| Specific Gravity | 0.794-0.904 fao.org |

Synthesis and Manufacturing

The synthesis of 2,6-Dimethyl-5-hepten-1-ol is often achieved through the reduction of its corresponding aldehyde, 2,6-dimethyl-5-heptenal. A common laboratory-scale synthesis of the aldehyde involves the Darzens reaction. lookchem.comodowell.com

Key precursors and reagents in related syntheses include:

6-methyl-5-hepten-2-one (B42903) : A crucial starting material. lookchem.comodowell.comgoogle.com

Ethyl chloroacetate (B1199739) or Methyl chloroacetate : Used in the Darzens reaction. lookchem.comodowell.comgoogle.com

Sodium methylate or other strong bases : To facilitate the condensation reaction. google.com

The process generally involves the reaction of 6-methyl-5-hepten-2-one with an alpha-haloester in the presence of a base to form a glycidic ester. This intermediate is then saponified and decarboxylated to yield 2,6-dimethyl-5-heptenal, which can subsequently be reduced to this compound. lookchem.comodowell.comgoogle.com

Spectroscopic Data and Analysis

Spectroscopic methods are essential for the identification and characterization of 2,6-Dimethyl-5-hepten-1-ol.

| Spectroscopic Technique | Observed Data/Interpretation |

| ¹H-NMR | The presence of characteristic peaks for methyl, methylene, and vinyl protons confirms the carbon skeleton and the position of the double bond. |

| ¹³C-NMR | Signals corresponding to the nine carbon atoms, including the alcohol carbon and the sp² carbons of the double bond, are observed. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group. A peak around 1670 cm⁻¹ is characteristic of the C=C stretching vibration. |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M⁺) at m/z 142, corresponding to the molecular weight of the compound. nist.gov |

Natural Occurrence and Biosynthesis

2,6-Dimethyl-5-hepten-1-ol has been identified in various natural sources. It is a known constituent of some essential oils and has been found in melon fruit. researchgate.net Furthermore, it is secreted by the mandibular glands of male ants in the genus Myrmecocystus and serves as an alarm pheromone for ants of the genera Crematogaster and Acanthomyops. researchgate.net The biosynthesis of this terpenoid-like compound in these organisms likely follows pathways related to the metabolism of fatty acids or isoprenoids, although specific pathways are a subject for further research.

Biosynthesis and Biological Roles in Chemical Ecology and Biochemistry

Natural Occurrence and Isolation from Biological Sources

2,6-Dimethyl-5-hepten-1-ol has been identified as a component of various essential oils and is also secreted by certain insects. researchgate.net Its presence has been confirmed in the essential oils of several plants, contributing to their characteristic aroma profiles. For instance, it is a constituent of the essential oil from the leaves of Eucalyptus citriodora, where it was found to be a major component at 13.14%. scialert.net

In the animal kingdom, this compound is notably produced by insects, particularly ants. It has been identified in the mandibular gland secretions of male ants of the genus Myrmecocystus. researchgate.netresearchgate.net Additionally, it is recognized as an alarm pheromone for ants belonging to the genera Crematogaster and Acanthomyops. researchgate.netresearchgate.net The (R)-(+)-enantiomer is the specific form identified as the alarm pheromone in these ant species. researchgate.net More recently, this compound, along with its corresponding aldehyde, has been detected as a female-specific component in an acarid mite of the genus Tyreophagus, with the (R)-stereochemistry being determined for the alcohol. researchgate.net

The following table summarizes the natural sources of this compound:

| Kingdom | Phylum/Division | Class | Order | Family | Genus | Species | Common Name | Biological Source |

| Plantae | Magnoliophyta | Magnoliopsida | Myrtales | Myrtaceae | Eucalyptus | citriodora | Lemon-scented gum | Essential oil from leaves |

| Animalia | Arthropoda | Insecta | Hymenoptera | Formicidae | Myrmecocystus | spp. | Honeypot ants | Mandibular gland secretion |

| Animalia | Arthropoda | Insecta | Hymenoptera | Formicidae | Crematogaster | spp. | Acrobat ants | Glandular secretion |

| Animalia | Arthropoda | Insecta | Hymenoptera | Formicidae | Acanthomyops | spp. | - | Glandular secretion |

| Animalia | Arthropoda | Arachnida | Astigmata | Acaridae | Tyreophagus | sp. | Acarid mite | Female-specific secretion |

Elucidation of Biosynthetic Pathways and Associated Enzymology

The biosynthesis of this compound in organisms is linked to terpenoid metabolic pathways. While the complete biosynthetic pathway has not been fully elucidated in all organisms, it is understood to be derived from precursors within the isoprenoid pathway. In some ants, it is suggested that this compound and its corresponding aldehyde, 2,6-dimethyl-5-heptenal, may be derived from citronellal (B1669106) or citral. myrmecologicalnews.org

Enzymatic processes play a crucial role in the production of specific enantiomers of this chiral alcohol. Research has demonstrated the utility of lipases in the asymmetric synthesis of (R)-(+)-melonol. researchgate.net Lipases, such as pig pancreatic lipase (B570770) (PPL), have been effectively used for the transesterification of racemic melonol to produce the (R)-(+)-enantiomer with high enantiomeric excess. researchgate.net This enzymatic method is advantageous for producing optically pure enantiomers due to the inherent selectivity of the enzymes. researchgate.net The enzymatic resolution highlights a potential biosynthetic route where a non-selective precursor could be converted into a biologically active, stereospecific compound.

Role as a Pheromone or Semiochemical in Insect Communication and Alarm Signaling

This compound functions as a semiochemical, a chemical substance that carries information between organisms. mdpi.com Specifically, it acts as a pheromone, mediating intraspecific communication. researchgate.netresearchgate.net

Its most well-documented role is as an alarm pheromone in certain ant species. researchgate.netresearchgate.net When released by ants of the genera Crematogaster and Acanthomyops, (R)-(+)-2,6-dimethyl-5-hepten-1-ol signals danger to other members of the colony, likely eliciting defensive or escape behaviors. researchgate.net Alarm pheromones are typically volatile compounds that can rapidly disseminate to alert the colony to a threat. researchgate.net

In addition to its role as an alarm pheromone, this compound is also found in the mandibular gland secretions of male Myrmecocystus ants, where it is part of a more complex mixture of monoterpenes and other compounds. researchgate.netresearchgate.net The precise function in this context may be related to other social behaviors beyond alarm signaling. Furthermore, its identification as a female-specific compound in Tyreophagus mites suggests a potential role as a sex pheromone in that species, attracting males or signaling female presence and reproductive status. researchgate.net

The following table details the known semiochemical functions of this compound:

| Insect Group | Genus | Function | Type of Semiochemical |

| Ants | Crematogaster, Acanthomyops | Alarm signaling | Pheromone |

| Ants | Myrmecocystus | Component of mandibular gland secretion | Pheromone |

| Mites | Tyreophagus | Female-specific signal | Putative Sex Pheromone |

Mechanistic Studies of Metabolic Fate and Biotransformation in Organisms

The metabolic fate and biotransformation of this compound are integral to understanding its biological activity and degradation. As a primary alcohol, it can undergo oxidation to its corresponding aldehyde, 2,6-dimethyl-5-heptenal, and subsequently to the carboxylic acid, 2,6-dimethyl-5-heptenoic acid. myrmecologicalnews.org The co-occurrence of the alcohol and aldehyde in the mandibular glands of Acanthomyops claviger and in Tyreophagus mites supports this metabolic relationship. researchgate.netmyrmecologicalnews.org

The biotransformation of this compound is a key aspect of its function as a signaling molecule. The conversion to other compounds can modulate the signal's intensity or duration, or even generate new signals. The enzymatic machinery responsible for these transformations in insects likely involves alcohol dehydrogenases and aldehyde dehydrogenases.

From a broader biochemical perspective, as an olefinic compound, the double bond in the structure of this compound presents a site for other metabolic reactions, such as epoxidation or hydration, although specific pathways in insects have not been extensively detailed. In general metabolic terms, it is classified as a metabolite, indicating its involvement in the biochemical processes of organisms. nih.govebi.ac.uk

Applications As a Precursor and Building Block in Complex Organic Synthesis

Utilization as a Chiral Synthon in Asymmetric Total Synthesis

The enantiomers of 2,6-dimethyl-5-hepten-1-ol, often referred to by the common name Melonol, are particularly valuable as chiral synthons. researchgate.netfao.org A chiral synthon is a stereochemically pure building block used to introduce a specific chirality into a target molecule during synthesis. The (S)-(-)-enantiomer of melonol has been successfully employed as a starting material in the asymmetric total synthesis of several complex natural products, including (+)-cassiol, dendrobatid alkaloids, and certain insect juvenile hormones. researchgate.netresearchgate.net

The generation of enantiomerically pure melonol is a critical first step for its use as a chiral synthon. Kinetic resolution using enzymes, particularly lipases, has proven to be an effective method. In this process, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two. Research has shown that pig pancreatic lipase (B570770) (PPL) is highly effective for the transesterification of racemic (±)-melonol. researchgate.net This enzymatic reaction preferentially acylates the (S)-enantiomer, leaving behind the unreacted (R)-(+)-melonol with high enantiomeric excess.

One study demonstrated that using PPL for the transesterification of (±)-melonol could produce (R)-(+)-melonol with an enantiomeric excess (ee) of 94%. researchgate.net The efficiency of this resolution was found to be temperature-dependent, with lower temperatures improving the enantioselectivity. researchgate.net While lipase-catalyzed hydrolysis of (±)-melonol acetate (B1210297) is also possible, it has been shown to be less effective, yielding lower enantiomeric excess compared to transesterification. researchgate.net

| Reaction Type | Lipase | Temperature (°C) | Enantiomeric Excess (ee) of (R)-melonol | Reference |

| Transesterification | Pig Pancreatic Lipase (PPL) | 25 | 92.5% | researchgate.net |

| Transesterification | Pig Pancreatic Lipase (PPL) | -10 | 94% | researchgate.net |

| Hydrolysis | Pig Pancreatic Lipase (PPL) | 33 | 63.4% | researchgate.net |

| Hydrolysis | Pig Pancreatic Lipase (PPL) | 0-5 | 74% | researchgate.net |

This table summarizes the results of lipase-catalyzed kinetic resolution of (±)-2,6-dimethyl-5-hepten-1-ol (melonol) as reported in the literature.

Development of this compound as an Intermediate for High-Value Chemicals

This compound is a key intermediate in the synthesis of various high-value chemicals, particularly in the flavor and fragrance industry. The alcohol itself is recognized as a flavouring agent with a floral, fruity aroma reminiscent of melon. fao.org

Its primary value as an intermediate often lies in its oxidation to the corresponding aldehyde, 2,6-dimethyl-5-heptenal, commercially known as Melonal®. google.comlookchem.com Melonal® is a highly sought-after fragrance component prized for its powerful and distinctive green, melon, and cucumber-like scent. google.comlookchem.comodowell.com It is considered invaluable for creating fresh, aqueous, and fruity notes in perfumes and other scented products. odowell.comthegoodscentscompany.com

Furthermore, the structural framework of this compound is a precursor for other specialized chemicals. For instance, a related isomer, 2,6-dimethyl-5-hepten-2-ol, has been used to synthesize 2,2,6,6-tetramethyloxane (B15439894). acs.org This compound is a hindered ether solvent being investigated as a potentially safer, bio-based alternative to traditional industrial solvents like toluene. The synthesis involves an acid-catalyzed intramolecular cyclization of the unsaturated alcohol. acs.org Research has focused on optimizing this conversion using catalysts like H-β-zeolite to achieve high yields, demonstrating the potential to transform this terpene-like structure into functional materials. acs.org

| Precursor | Catalyst | Yield of 2,2,6,6-tetramethyloxane | Reference |

| 2,6-Dimethyl-5-hepten-2-ol | Amberlyst-15 (H+) | 62% | acs.org |

| 2,6-Dimethyl-5-hepten-2-ol | H-β-zeolite | 80% | acs.org |

| 2,6-Dimethyl-2,6-heptanediol | H-β-zeolite | 90% | acs.org |

This table presents the yields for the synthesis of the high-value chemical 2,2,6,6-tetramethyloxane from 2,6-dimethyl-5-hepten-2-ol and a related diol, highlighting the efficiency of different catalytic systems.

Integration into Cascade Reactions and Multi-Component Synthesis Strategies

The inherent reactivity of the functional groups in this compound and its derivatives makes it a suitable candidate for integration into cascade reactions. Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste.

The aldehyde derivative, 2,6-dimethyl-5-heptenal, can undergo a carbonyl-ene reaction, which is a type of pericyclic reaction. researchgate.netchemicalbook.com Under Lewis acid catalysis, the terminal double bond can act as the ene component, reacting with the carbonyl group in an intramolecular fashion to form cyclic products like 2-isopropenyl-5-methyl-cyclopentanol. researchgate.net

Moreover, the general structure is amenable to other types of cascade cyclizations. For example, the cationic cyclization of the related isomer 2,6-dimethyl-5-hepten-2-ol to form 2,2,6,6-tetramethyloxane is a cascade process initiated by protonation of the alcohol, followed by intramolecular attack of the double bond onto the resulting carbocation. acs.org Strategies like the Prins/Friedel-Crafts cascade, which involve an initial cyclization to form a reactive carbenium ion that is subsequently trapped, are used for synthesizing complex polycyclic structures from similar vinyl-substituted aromatic aldehydes. beilstein-journals.org This demonstrates the principle of how the functional groups present in the this compound scaffold can be harnessed for complex, multi-step transformations in a single synthetic operation.

Environmental Transformation Pathways and Biogeochemical Cycling

Microbial Biotransformation and Biodegradation Mechanisms in Environmental Matrices

In terrestrial and aquatic environments, the primary fate of 2,6-dimethyl-5-hepten-1-ol is microbial degradation. Microorganisms, particularly bacteria of the Pseudomonas genus, are known to utilize acyclic monoterpenoids as a source of carbon and energy. The biodegradation of this compound is expected to follow pathways established for similar compounds like geraniol (B1671447) and citronellol.

The initial step in the aerobic biodegradation pathway is likely the oxidation of the primary alcohol group to an aldehyde, 2,6-dimethyl-5-heptenal, which is then further oxidized to the corresponding carboxylic acid, 2,6-dimethyl-5-heptenoic acid. Following these initial oxidation steps, the molecule is expected to undergo β-oxidation-like processes. This involves the activation of the carboxylic acid to its coenzyme A (CoA) thioester, followed by a series of enzymatic reactions that shorten the carbon chain. The presence of the methyl branch may require specific enzymatic machinery to bypass or remove it.

Table 2: Proposed Aerobic Biodegradation Pathway of this compound

| Step | Transformation | Key Enzyme Type | Intermediate/Product |

|---|---|---|---|

| 1 | Alcohol Oxidation | Alcohol Dehydrogenase | 2,6-Dimethyl-5-heptenal |

| 2 | Aldehyde Oxidation | Aldehyde Dehydrogenase | 2,6-Dimethyl-5-heptenoic acid |

| 3 | CoA Ligation | Acyl-CoA Synthetase | 2,6-Dimethyl-5-heptenoyl-CoA |

| 4 | β-Oxidation & Isomerization | Various | Acetyl-CoA and other intermediates |

| 5 | Central Metabolism | Various | CO₂ and H₂O |

Studies on Environmental Fate and Transformation Kinetics

Specific experimental studies on the environmental fate and transformation kinetics of this compound in different environmental matrices such as soil and water are not extensively documented in publicly available literature. However, based on its chemical structure and the behavior of analogous compounds, it can be inferred that its persistence in the environment is likely to be low.

Q & A

Q. How can researchers optimize the synthesis of 2,6-Dimethyl-5-hepten-1-ol to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters such as temperature, catalyst type (e.g., acid/base catalysts), and solvent polarity. For example, in structurally related terpenoid alcohols, adjusting stoichiometric ratios of precursors and employing gradient purification (e.g., column chromatography) can enhance purity . Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates using H-NMR ensures structural fidelity at each step. Safety protocols, including proper ventilation and PPE, must align with handling volatile intermediates .

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Multidimensional NMR spectroscopy (H, C, and 2D techniques like COSY and HSQC) is critical for resolving stereochemical ambiguities and confirming double-bond geometry. Mass spectrometry (ESP-MS or GC-MS) validates molecular weight and fragmentation patterns, as demonstrated in analogous terpenoid derivatives . Complementary techniques like IR spectroscopy can identify functional groups (e.g., hydroxyl and alkene moieties). Cross-referencing with computational models (e.g., DFT calculations) improves confidence in spectral assignments.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- Ventilation : Use fume hoods to minimize inhalation risks during synthesis or purification .

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact; lab coats to avoid contamination .

- Spill Management : Absorbent materials (e.g., vermiculite) for liquid spills, followed by disposal in sealed containers .

- Emergency Procedures : Immediate flushing with water for eye/skin exposure and consultation with poison control centers .

Q. How does this compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, temperature, and humidity. Store the compound in amber glass vials at 4°C under inert gas (e.g., argon) to prevent oxidation of the alkene moiety. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC purity checks can identify degradation products. Avoid prolonged exposure to acidic/basic conditions, which may catalyze cyclization or isomerization .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectral data interpretation for this compound derivatives?

- Methodological Answer : Contradictions often arise from overlapping signals or dynamic molecular behavior (e.g., conformational isomerism). Strategies include:

- Isotopic Labeling : H or C labeling to simplify complex NMR spectra.

- Variable-Temperature NMR : To identify temperature-dependent shifts caused by rotational barriers .

- Synchrotron XRD : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation.

- Collaborative Validation : Cross-laboratory replication using standardized protocols to rule out instrumentation biases .

Q. How can mechanistic studies elucidate the role of this compound in catalytic transformations?

- Methodological Answer : Employ kinetic isotope effects (KIE) and trapping experiments to identify intermediates in reactions (e.g., hydrogenation or oxidation). For example, deuterium labeling at the hydroxyl group can track proton transfer steps. Computational mechanistic studies (e.g., transition-state modeling with Gaussian) complement experimental data by visualizing energy barriers. In situ IR spectroscopy monitors real-time bond changes during catalysis .

Q. What methodological considerations are critical for investigating structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Analog Synthesis : Modify functional groups (e.g., hydroxyl to acetate) to assess bioactivity changes, as seen in terpenoid derivatives .

- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., olfactory receptors).

- In Vitro Assays : Pair SAR data with cell-based assays (e.g., cytotoxicity or enzyme inhibition) to validate computational predictions. Ensure consistency in assay conditions (e.g., pH, solvent) to minimize variability .

Q. How can mixed-method approaches address reproducibility challenges in studies involving this compound?

- Methodological Answer : Combine quantitative data (e.g., HPLC purity, reaction yields) with qualitative researcher journals documenting procedural nuances. For instance, discrepancies in synthesis yields may arise from undocumented variations in stirring rates or reagent quality. Triangulate findings via inter-lab collaborations and meta-analyses of published protocols . Standardized reporting checklists (e.g., NICE guidelines) improve methodological transparency .

Q. What advanced statistical models are suitable for analyzing dose-response relationships in toxicological studies of this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Bootstrap resampling quantifies uncertainty in EC50 values. For multivariate toxicity data (e.g., oxidative stress markers), principal component analysis (PCA) identifies correlated variables. Ensure ethical compliance by predefining stopping criteria in animal studies to minimize harm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.